molecular formula C15H9ClN2O3 B5707831 4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B5707831
M. Wt: 300.69 g/mol
InChI Key: RFBXYIWIPGDDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as C16, which is its chemical identification. C16 is a member of the benzamide family and is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

C16 acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, C16 disrupts the repair of damaged DNA, leading to the death of cancer cells. This mechanism of action makes C16 a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
C16 has been found to have several biochemical and physiological effects. In addition to its PARP inhibitory activity, C16 has been shown to induce apoptosis (programmed cell death) in cancer cells. C16 has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

C16 has several advantages as a research tool. Its unique chemical structure allows for the development of specific inhibitors and probes for PARP. However, C16 has some limitations as well. Its low solubility in water can make it difficult to work with in aqueous environments. Additionally, C16 has been found to be toxic to some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on C16. One potential direction is the development of more potent and selective PARP inhibitors based on the chemical structure of C16. Another direction is the investigation of the anti-inflammatory effects of C16 and its potential use in the treatment of inflammatory diseases. Additionally, the use of C16 as a research tool for the study of DNA repair and apoptosis is an area of ongoing research.

Synthesis Methods

The synthesis of C16 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chloro-3-nitrobenzoic acid and phthalic anhydride. The reaction is carried out in the presence of a catalyst, such as zinc dust, and a solvent, such as acetic acid. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

C16 has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. Its unique chemical structure makes it an ideal candidate for drug development and as a research tool.

properties

IUPAC Name

4-chloro-3-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-11-6-5-8(13(17)19)7-12(11)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-7H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBXYIWIPGDDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)benzamide

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